N1,N1,3-Trimethylbenzene-1,4-diamine
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available amines and nitrobenzenes. For instance, a monosubstituted benzene-1,2-diamine building block was prepared from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . Another example is the synthesis of a diamine, 1,3-bis(4-aminophenoxy) benzene, which was synthesized from the condensation of resorcinol with p-chloronitrobenzene, followed by reduction . These methods could potentially be adapted for the synthesis of "N1,N1,3-Trimethylbenzene-1,4-diamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of a related compound, N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, was determined to be monoclinic with specific cell parameters, and the dihedral angle between the two phenyl rings was found to be 25.9 degrees . Similarly, the structure of another compound, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine, was also elucidated using X-ray diffraction, revealing an E configuration around the central C=N bond . These analyses provide valuable information about the geometry and conformation of the molecules, which could be relevant when studying "N1,N1,3-Trimethylbenzene-1,4-diamine".
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "N1,N1,3-Trimethylbenzene-1,4-diamine". However, the synthesis of related compounds suggests that these diamines can participate in condensation reactions to form imines or can be used as building blocks for more complex molecules, such as polyamide-imides . The reactivity of the amino groups in these compounds is a key aspect of their chemistry and could be extrapolated to "N1,N1,3-Trimethylbenzene-1,4-diamine".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For instance, the solubility and thermal stability of polyamide-imides derived from aromatic diamines were studied, showing excellent solubility for most polymers and no significant weight loss up to approximately 450°C . These properties are crucial for the practical application of these materials. The antibacterial activity of some synthesized compounds was also reported to be moderate, indicating potential for biomedical applications . These findings could inform the expected properties of "N1,N1,3-Trimethylbenzene-1,4-diamine", although direct studies on this specific compound would be necessary for accurate characterization.
Scientific Research Applications
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Pharmaceuticals
- N1,N1,3-Trimethylbenzene-1,4-diamine is a chemical compound that holds immense potential in the field of pharmaceuticals.
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Catalysis
- This compound also has potential applications in the field of catalysis.
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Materials Science
- N1,N1,3-Trimethylbenzene-1,4-diamine can be used in the field of materials science.
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Synthetic Organic Chemistry
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Light-Emitting Systems
- Triferrocenyl-substituted 1,3,5-triphenylbenzene, a compound related to N1,N1,3-Trimethylbenzene-1,4-diamine, has been studied for its potential as a cyan-light emitting molecule .
- The compound shows an aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
- This suggests that N1,N1,3-Trimethylbenzene-1,4-diamine could potentially be used in the design of new, efficient light-emitting systems .
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Light-Emitting Systems
- Triferrocenyl-substituted 1,3,5-triphenylbenzene, a compound related to N1,N1,3-Trimethylbenzene-1,4-diamine, has been studied for its potential as a cyan-light emitting molecule .
- The compound shows an aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
- This suggests that N1,N1,3-Trimethylbenzene-1,4-diamine could potentially be used in the design of new, efficient light-emitting systems .
properties
IUPAC Name |
4-N,4-N,2-trimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKISONDDBRXBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431117 |
Source
|
Record name | N~4~,N~4~,2-Trimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,3-Trimethylbenzene-1,4-diamine | |
CAS RN |
2359-53-7 |
Source
|
Record name | N~4~,N~4~,2-Trimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N,1-N,3-trimethylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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